2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile
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Overview
Description
2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile is a heterocyclic compound that features a piperidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-cyanopyridine with piperidine derivatives in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
Comparison with Similar Compounds
2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides: These compounds share structural similarities and exhibit antiproliferative activity against various cancer cell lines.
Piperidine Derivatives: These include substituted piperidines, spiropiperidines, and piperidinones, which are widely studied for their pharmacological properties.
Uniqueness: 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of a piperidine ring with a pyridine ring allows for diverse functionalization and potential therapeutic applications .
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-oxo-6-pyridin-4-ylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C11H11N3O/c12-7-9-1-2-10(14-11(9)15)8-3-5-13-6-4-8/h3-6,9-10H,1-2H2,(H,14,15) |
InChI Key |
HOMYYIDPWSPZSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1C#N)C2=CC=NC=C2 |
Origin of Product |
United States |
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